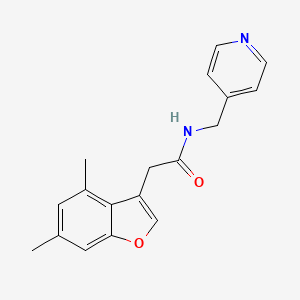

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-4-ylmethyl)acetamide

CAS No.:

Cat. No.: VC15310568

Molecular Formula: C18H18N2O2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N2O2 |

|---|---|

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-4-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C18H18N2O2/c1-12-7-13(2)18-15(11-22-16(18)8-12)9-17(21)20-10-14-3-5-19-6-4-14/h3-8,11H,9-10H2,1-2H3,(H,20,21) |

| Standard InChI Key | MIJPRXGWNKFENX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)OC=C2CC(=O)NCC3=CC=NC=C3)C |

Introduction

2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzofuran moiety with a pyridine derivative through an acetamide functional group, which contributes to its structural complexity and potential pharmacological properties.

Key Features:

-

Molecular Formula: C18H18N2O2

-

Molecular Weight: Approximately 294.3 g/mol (as reported by some sources, though there is a discrepancy with other sources citing around 270.34 g/mol) .

Synthesis of 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(pyridin-4-ylmethyl)acetamide

The synthesis of this compound typically involves several key steps, including the use of specific catalysts and reaction conditions to optimize yields. For instance, Lewis acids can facilitate Friedel-Crafts acylation reactions necessary for introducing the benzofuran structure. The detailed synthesis protocol may vary depending on the specific conditions and reagents used.

Synthesis Steps:

-

Preparation of Starting Materials: This involves the synthesis or procurement of the necessary benzofuran and pyridine derivatives.

-

Formation of the Acetamide Linkage: This step typically involves the reaction of the benzofuran derivative with a pyridine-based amine in the presence of an appropriate catalyst.

-

Purification and Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to confirm the structure and purity of the final product.

Chemical Reactions:

-

Oxidation: Potassium permanganate can be used to oxidize specific parts of the molecule.

-

Reduction: Lithium aluminum hydride can reduce certain functional groups within the compound.

Biological Activities and Potential Applications

Research indicates that compounds similar to 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-4-ylmethyl)acetamide exhibit a range of biological activities, including potential therapeutic applications in medicinal chemistry. The specific mechanism of action involves interaction with biological targets such as enzymes or receptors, which can modulate biological pathways.

Potential Applications:

-

Medicinal Chemistry: The compound's unique structure makes it a valuable candidate for drug development.

-

Biological Studies: Interaction studies are crucial for understanding how this compound interacts with biological targets.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-4-ylmethyl)acetamide. These include variations in the benzofuran and pyridine moieties, which can affect their pharmacokinetics and biological activities.

Similar Compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide | Not specified | Contains a dimethoxyphenyl group, potentially enhancing solubility and biological activity. |

| 5-Ethyl-N-(pyridin-3-ylmethyl)-2-(1-benzofuran)acetamide | Not specified | Different substitution on the benzofuran ring may affect pharmacokinetics. |

| 4-Methoxy-N-(pyridin-2-ylmethyl)-benzamide | Not specified | Lacks the benzofuran moiety but retains similar amide functionality. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume